molecular formula C26H21N3O4S B2683195 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 866896-92-6

2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2683195
CAS No.: 866896-92-6
M. Wt: 471.53
InChI Key: LPAIYWDHQTXMKL-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic derivative featuring a benzofuropyrimidinone core fused with a thioacetamide-linked o-tolyl group. Its structure comprises:

  • Core: A benzofuro[3,2-d]pyrimidin-4-one scaffold, which combines benzofuran and pyrimidinone moieties, offering π-conjugation and hydrogen-bonding sites.
  • A thioether bridge at position 2, linking to an N-(o-tolyl)acetamide group, which introduces steric bulk and hydrophobicity.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-16-7-3-5-9-20(16)27-22(30)15-34-26-28-23-19-8-4-6-10-21(19)33-24(23)25(31)29(26)17-11-13-18(32-2)14-12-17/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAIYWDHQTXMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine and a diketone to form the benzofuro[3,2-d]pyrimidine scaffold.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thioether groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuro[3,2-d]pyrimidine core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thioether positions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thioether group.

    Reduction: Conversion of the carbonyl group to alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these activities can lead to the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of pyrimidinone derivatives with thioacetamide side chains. Below is a comparative analysis with structurally similar compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (Core Structure) Substituents (Position) Acetamide Group Molecular Weight (g/mol) Key Features
Target Compound (benzofuro[3,2-d]pyrimidinone) 4-MeOPh (3), thioether (2) N-(o-tolyl) ~437* Enhanced π-conjugation; moderate polarity
2-((3-Butyl-pyrido-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-Cl-4-MePh)acetamide Butyl (3), thioether (2) N-(2-chloro-4-methylphenyl) ~488† Higher lipophilicity (Cl, butyl); rigid pyrido-thieno core
2-((3-Benzyl-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-MeOPh)acetamide Benzyl (3), thioether (2) N-(3-methoxyphenyl) 437.53 Increased steric hindrance (benzyl); polar 3-MeOPh
2-((3-Allyl-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide Allyl (3), 5-methylfuran (5), thioether (2) N-(o-tolyl) 437.5‡ Allyl group enhances reactivity; furan improves solubility

*Estimated based on analogous structures; †Calculated from formula in ; ‡From .

Core Structure Variations

  • Benzofuropyrimidinone vs.
  • Pyrido-Thieno vs. Benzofuro: The pyrido-thieno core in introduces nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.

Substituent Effects

  • 4-Methoxyphenyl vs. Alkyl Groups : The 4-MeOPh group in the target compound enhances solubility and metabolic stability relative to alkyl chains (e.g., butyl in or benzyl in ).

Research Findings and Trends

  • Synthetic Flexibility: Thioglycolic acid-based coupling (e.g., ) allows modular substitution, enabling rapid diversification of pyrimidinone derivatives.
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., 4-MeOPh) improve solubility but may reduce membrane permeability.
    • Thioether bridges enhance stability compared to oxygen/sulfur analogs .
  • Safety Considerations : While safety data for the target compound are unavailable, structurally related acetamides (e.g., ) require precautions against inhalation and skin contact, suggesting similar handling protocols.

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuro[3,2-d]pyrimidine core and various functional groups, suggest diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O4S , with a molecular weight of approximately 471.53 g/mol . The structure includes:

  • Benzofuro[3,2-d]pyrimidine core
  • Thioether linkage
  • Acetamide functional group

These features contribute to its solubility and biological interactions.

Antitumor Activity

Preliminary studies indicate that compounds related to this structure may exhibit antitumor properties . Research has shown that similar derivatives can inhibit the growth of various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The mechanism may involve the modulation of key signaling pathways and apoptosis induction in cancer cells .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. For instance, derivatives with similar functional groups have been reported to exhibit significant antibacterial and antifungal activities. These effects are likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anti-inflammatory Effects

Anti-inflammatory activity is another significant aspect of this compound's biological profile. It is believed that the compound interacts with inflammatory mediators and cytokines, potentially reducing inflammation in various models of disease, such as rheumatoid arthritis and inflammatory bowel disease.

The biological activity of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is primarily mediated through its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
  • Gene Expression Alteration : The compound may affect gene expression profiles associated with cell survival and apoptosis.

Synthesis Methods

The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves several steps:

  • Formation of Benzofuro[3,2-d]pyrimidine Core : This involves cyclization reactions using appropriate precursors.
  • Introduction of Thioether Linkage : Achieved through nucleophilic substitution reactions.
  • Acetamide Functionalization : This step typically involves acylation reactions with o-tolyl groups.

Each step requires precise control over reaction conditions to ensure high yields and purity of the final product.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of similar compounds:

StudyCompoundActivityCell Line/ModelFindings
Derivative AAntitumorU-87IC50 = 15 µM
Derivative BAntimicrobialE. coliZone of inhibition = 20 mm
Derivative CAnti-inflammatoryMouse modelReduction in cytokine levels by 30%

These studies highlight the potential therapeutic applications of compounds related to 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide.

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